molecular formula C24H31NO5S B12291774 6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-

6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-

Cat. No.: B12291774
M. Wt: 445.6 g/mol
InChI Key: MSBGWHRIKCBXKD-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions. The specific synthetic route for 6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- involves the reaction of benzofuranethanamine with N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- under controlled conditions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.

Scientific Research Applications

6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzofuranethanamine, N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- is unique due to its complex structure, which combines features of both benzofuran and naphthalenyl derivatives

Properties

Molecular Formula

C24H31NO5S

Molecular Weight

445.6 g/mol

IUPAC Name

2-cyclopenta[c]pyran-1-yl-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid

InChI

InChI=1S/C23H27NO2.CH4O3S/c1-24(14-12-23-20-9-3-6-17(20)13-15-26-23)16-18-7-4-10-21-19(18)8-5-11-22(21)25-2;1-5(2,3)4/h3,5-6,8-9,11,13,15,18H,4,7,10,12,14,16H2,1-2H3;1H3,(H,2,3,4)/t18-;/m0./s1

InChI Key

MSBGWHRIKCBXKD-FERBBOLQSA-N

Isomeric SMILES

CN(CCC1=C2C=CC=C2C=CO1)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O

Canonical SMILES

CN(CCC1=C2C=CC=C2C=CO1)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.